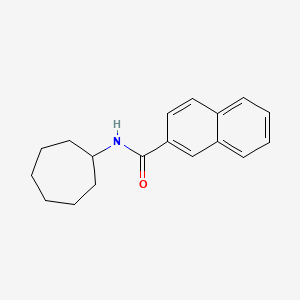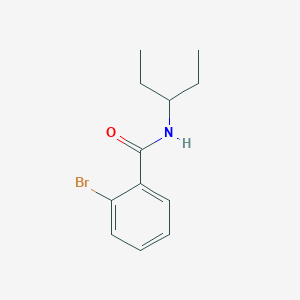
2-bromo-N-(1-ethylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(1-ethylpropyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has shown promising results in various biological and biochemical studies. In
Aplicaciones Científicas De Investigación
2-bromo-N-(1-ethylpropyl)benzamide has shown potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and biochemistry. This compound has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, this compound has been shown to exhibit biological activity, making it a potential candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(1-ethylpropyl)benzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in cellular processes, such as protein synthesis and DNA replication. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
2-bromo-N-(1-ethylpropyl)benzamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models, suggesting its potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-bromo-N-(1-ethylpropyl)benzamide in lab experiments include its ease of synthesis, relatively low cost, and potential applications in various scientific research fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the study of 2-bromo-N-(1-ethylpropyl)benzamide. Firstly, further studies are needed to fully elucidate the mechanism of action of this compound. Additionally, more studies are needed to explore the potential applications of this compound in drug discovery and development. Finally, the potential toxicity of this compound needs to be further evaluated to ensure its safety for use in scientific research.
Conclusion
In conclusion, 2-bromo-N-(1-ethylpropyl)benzamide is a chemical compound that has shown potential applications in various scientific research fields. This compound has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. While the mechanism of action of this compound is not fully understood, it has been shown to exhibit various biochemical and physiological effects. The advantages of using this compound in lab experiments include its ease of synthesis and potential applications in various scientific research fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-bromo-N-(1-ethylpropyl)benzamide can be achieved through various methods, including the reaction of 2-bromobenzoyl chloride with 1-ethylpropylamine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound as a white solid with a melting point of 82-84°C.
Propiedades
IUPAC Name |
2-bromo-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-9(4-2)14-12(15)10-7-5-6-8-11(10)13/h5-9H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLDEPOJCCSZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(pentan-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)
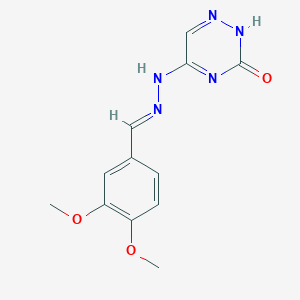
![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)
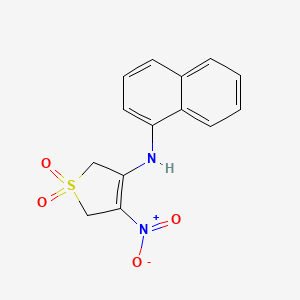
![2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)
![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)
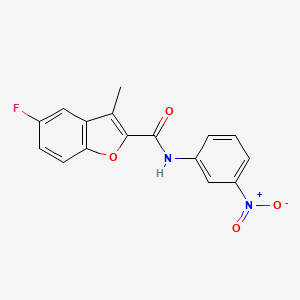
![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)
![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)


![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)

